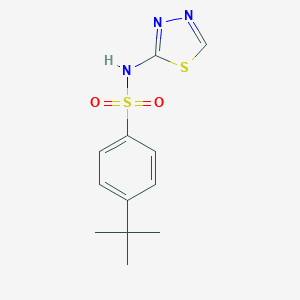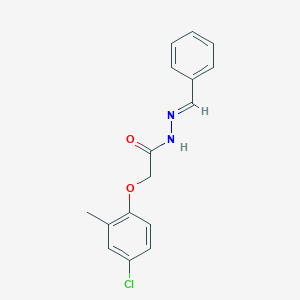
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CBNP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one works by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. It also inhibits the activity of certain receptors in the brain that are involved in the formation of beta-amyloid plaques.
Biochemical and physiological effects:
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis, or cell death, in cancer cells. It also reduces the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation. In the brain, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition. However, its potency may also pose a limitation, as high concentrations of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one may be needed to achieve the desired effects. Additionally, further studies are needed to determine the optimal dosages and potential side effects of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one.
Future Directions
Future research on 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one could explore its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Further studies could also investigate the optimal dosages and administration routes of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, as well as potential side effects. Additionally, research could focus on developing more efficient synthesis methods for 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one and its derivatives.
Synthesis Methods
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 3-nitroaniline to form 4-(4-chlorobenzoyl)-3-nitroaniline. The nitro group is then reduced to an amino group using tin and hydrochloric acid. The resulting compound is then reacted with ethyl acetoacetate and sodium ethoxide to produce 4-(4-chlorobenzoyl)-3-amino-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. The final step involves the hydrolysis of the ester group using sodium hydroxide to form 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its antibacterial and anti-inflammatory properties. Additionally, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
properties
Product Name |
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C19H15ClN2O6 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15ClN2O6/c20-13-6-4-11(5-7-13)17(24)15-16(21(8-9-23)19(26)18(15)25)12-2-1-3-14(10-12)22(27)28/h1-7,10,16,23-24H,8-9H2/b17-15- |
InChI Key |
UGVHQKPYVWUBIZ-ICFOKQHNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)


![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
